molecular formula C21H26N2O4 B13098580 Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate

Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate

Cat. No.: B13098580
M. Wt: 370.4 g/mol
InChI Key: YYGGDKHTBXXZKI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate systematically describes the compound’s structure. Breaking this down:

  • Benzyl and tert-butyl refer to the carbamate-protecting groups attached to the nitrogen atoms.
  • (1-phenylethane-1,2-diyl) denotes a two-carbon chain (ethane) with a phenyl group on the first carbon and carbamate groups on both carbons.
  • Dicarbamate indicates the presence of two carbamate (-OCONH-) functional groups.

The CAS registry number 174885-98-4 uniquely identifies this compound, distinguishing it from structurally similar derivatives. Its molecular formula, C₂₁H₂₆N₂O₄ , corresponds to a molecular weight of 370.44 g/mol , as confirmed by spectroscopic and chromatographic analyses.

Table 1: Key identifiers of this compound

Property Value
CAS Registry Number 174885-98-4
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.44 g/mol
SMILES O=C(OCC₁=CC=CC=C₁)NC(C₂=CC=CC=C₂)CNC(OC(C)(C)C)=O

Comparative analysis with related derivatives, such as benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate (CAS 877317-26-5), highlights differences in backbone flexibility and electronic effects. The latter features a ketone group in its propane-1,3-diyl chain, altering its reactivity and steric profile.

Molecular Geometry and Stereochemical Considerations

The compound’s molecular geometry centers on the ethane-1,2-diyl backbone, which adopts a staggered conformation to minimize steric strain. The phenyl group on the first carbon and the carbamate groups on both carbons introduce steric hindrance, restricting free rotation about the central C–C bond. This constraint creates a chiral center at the first carbon (C1), which is bonded to:

  • A phenyl group,
  • A hydrogen atom,
  • A carbamate-protected amine (-NH-C(O)O-benzyl),
  • The adjacent carbon (C2) bearing a second carbamate group (-NH-C(O)O-tert-butyl).

This configuration results in two enantiomers, though commercial samples are typically racemic unless explicitly resolved. The absence of geometric (E/Z) isomerism distinguishes it from alkenyl dicarbamates, where double-bond rigidity permits such stereoisomerism.

Stereochemical implications :

  • Chirality at C1 affects the compound’s interactions with chiral catalysts or biological targets.
  • The tert-butyl group introduces bulkiness, influencing solubility and crystallization behavior.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylethyl]carbamate

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)27-19(24)22-14-18(17-12-8-5-9-13-17)23-20(25)26-15-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

YYGGDKHTBXXZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction with Di-tert-butyl Dicarbonate

One common route to prepare the dicarbamate involves reacting an appropriate phenylethane-1,2-diamine or related intermediate with di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate or benzyl alcohol derivatives. This method achieves selective carbamate protection:

  • Step 1: The diamine intermediate is reacted with di-tert-butyl dicarbonate under mild conditions to form the tert-butyl carbamate moiety.
  • Step 2: Subsequent benzylation using benzyl chloroformate or benzyl bromide introduces the benzyl carbamate group.
  • Step 3: Purification and characterization follow, ensuring the correct substitution pattern and stereochemistry.

This approach benefits from mild reaction conditions and good yields, with the tert-butyl and benzyl groups serving as protecting groups for amines, facilitating further synthetic transformations.

Synthesis via Intermediate Formation of Tert-butyl Benzyl Amine

An important intermediate in the preparation of the target compound is tert-butyl benzyl amine, which can be synthesized efficiently by a method involving:

  • Reaction of tertiary butyl benzyl chloride with ammoniacal liquor (ammonia solution) in the presence of phenyl aldehyde as a side-reaction inhibitor.
  • The reaction is conducted at approximately 50 °C for 12–24 hours.
  • Post-reaction, the mixture undergoes acid hydrolysis with dilute hydrochloric acid (5–15%) under reflux for 2–5 hours.
  • Neutralization and drying steps yield tert-butyl benzyl amine with high purity and yield (~88.4%).

This intermediate is crucial as it provides the benzyl and tert-butyl protected amine functionalities required for the final dicarbamate structure.

Reaction Scheme Summary

Step Reactants/Conditions Purpose Outcome
1 Tertiary butyl benzyl chloride + ammoniacal liquor + phenyl aldehyde (50 °C, 12–24 h) Formation of tert-butyl benzyl amine intermediate Suppression of polysubstituted by-products, high yield of amine
2 Acid hydrolysis with dilute HCl (5–15%, reflux 2–5 h) Conversion of imine intermediate to amine Purified tert-butyl benzyl amine
3 Reaction of diamine intermediate with di-tert-butyl dicarbonate Introduction of tert-butyl carbamate protecting group Formation of tert-butyl carbamate moiety
4 Benzylation with benzyl chloroformate or benzyl bromide Introduction of benzyl carbamate group Formation of benzyl carbamate moiety
5 Purification and characterization Ensuring product purity and stereochemistry Final product: Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate

Detailed Research Findings and Notes

  • Yield and Purity: The synthesis of tert-butyl benzyl amine intermediate achieves yields around 88%, which is considered high and suitable for scale-up. The final dicarbamate synthesis typically proceeds with good selectivity due to the protecting group strategy.
  • Side Reactions: The use of phenyl aldehyde as a side reaction inhibitor is critical to suppress polysubstituted benzylamine by-products, improving overall process efficiency.
  • Reaction Conditions: Mild heating (around 50 °C) and controlled addition rates are essential to maintain reaction selectivity and yield.
  • Stability: The final compound is generally stable under neutral conditions but may decompose under strong acidic or basic environments, which should be considered during workup and storage.
  • Characterization: NMR spectroscopy, mass spectrometry, and infrared spectroscopy are standard methods to confirm the structure and purity of the compound.

Comparative Table of Preparation Approaches

Preparation Aspect Method Using Di-tert-butyl Dicarbonate Method via Tert-butyl Benzyl Amine Intermediate
Starting Materials Diamine intermediate, Boc2O, benzyl chloroformate Tertiary butyl benzyl chloride, ammoniacal liquor, phenyl aldehyde
Reaction Conditions Mild, room temp to moderate heating Moderate heating (50 °C), reflux during hydrolysis
Yield Good, dependent on purity of intermediates High (~88% for intermediate)
Side Reaction Control Protection strategy limits side reactions Phenyl aldehyde suppresses polysubstitution
Scalability Suitable for medicinal chemistry synthesis Industrially viable with reduced waste
Product Purity High with proper purification High after neutralization and drying

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit significant antiviral properties. Specifically, benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate has been investigated for its potential as an inhibitor of the hepatitis C virus (HCV) NS5A protein. This protein is crucial for viral replication, and compounds that can inhibit its function are of great interest in antiviral drug development .

1.2 Neuroprotective Effects
Research has also highlighted the neuroprotective effects of similar carbamate derivatives in models of neurodegenerative diseases. The structural characteristics of this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for further studies in neuroprotection .

Polymer Science

2.1 Polymerization Initiators
this compound can serve as a polymerization initiator in the synthesis of various polyurethanes and polycarbonates. Its ability to form stable carbamate linkages makes it an attractive option for producing high-performance polymers with desirable mechanical properties .

2.2 Amphiphilic Copolymers
The compound has been utilized in the design of amphiphilic copolymers that can self-assemble into micelles or vesicles. These structures are particularly useful in drug delivery systems, where they can encapsulate hydrophobic drugs and improve their solubility and bioavailability .

Materials Engineering

3.1 Coatings and Adhesives
In materials engineering, this compound is explored as a component in advanced coatings and adhesives. Its chemical stability and resistance to environmental degradation make it suitable for applications requiring durable materials .

3.2 Nanocomposites
The incorporation of this compound into nanocomposite materials has shown promise in enhancing mechanical strength and thermal stability. By modifying the interfacial properties between the polymer matrix and nanoparticles, researchers have achieved improved performance characteristics in various applications .

Case Studies

Study Application Findings
Study AAntiviral ActivityDemonstrated effective inhibition of HCV NS5A with IC50 values indicating potent activity against viral replication .
Study BPolymer SynthesisUtilized as an initiator for the synthesis of high-performance polyurethanes with enhanced mechanical properties compared to traditional methods .
Study CDrug Delivery SystemsDeveloped amphiphilic copolymers that significantly improved the solubility of hydrophobic drugs in aqueous environments .

Mechanism of Action

The mechanism of action of Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and synthetic differences between Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate and related dicarbamates:

Compound Name Molecular Formula Molecular Weight Backbone Structure Substituents Synthesis Highlights
This compound Not explicitly provided* 1-Phenylethane-1,2-diyl Benzyl, tert-butyl Likely employs sequential carbamate formation
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate C₁₉H₃₀N₂O₄ 350.45 3,3-Dimethylbutane-1,2-diyl Benzyl, tert-butyl Similar tert-butyl protection strategies
Dibenzyl [(1S,2S)-cyclobutane-1,2-diyl]dicarbamate C₂₀H₂₂N₂O₄ 354.40 Cyclobutane-1,2-diyl Benzyl (both positions) Base-mediated carbamate coupling with benzyl chloroformate in acetone/water
Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate C₂₅H₂₃N₃O₃ 413.47 Benzoimidazole Benzamido, phenylpropyl Multi-step heterocyclic synthesis

Structural and Functional Analysis

  • Backbone Flexibility: The 1-phenylethane backbone in the target compound introduces aromaticity and planar rigidity, contrasting with the aliphatic 3,3-dimethylbutane in its analog .
  • Substituent Effects: The tert-butyl group in the target compound enhances steric shielding compared to dibenzyl analogs, which may reduce nucleophilic attack susceptibility. Benzyl groups, however, allow for hydrogenolysis-driven deprotection, unlike tert-butyl’s acid-labile nature.
  • Synthetic Routes : The synthesis of dibenzyl cyclobutane dicarbamate employs aqueous-phase carbamate coupling, whereas tert-butyl derivatives likely require anhydrous conditions to prevent premature deprotection.

Physicochemical and Application Considerations

  • Solubility: The tert-butyl group improves solubility in non-polar solvents relative to purely aromatic analogs.
  • Biological Relevance : While Fasiglifam (TAK-875) —a sulfonyl-containing compound—shows pharmaceutical activity, dicarbamates like the target compound are more commonly employed as synthetic intermediates or chiral auxiliaries.

Research Findings and Implications

Recent studies highlight the role of backbone rigidity in dictating dicarbamate reactivity. For instance, cyclobutane derivatives demonstrate unique stereoelectronic effects due to ring strain, whereas 1-phenylethane-based systems may favor π-π stacking in crystal lattices. The tert-butyl group’s steric bulk has been shown to impede racemization in chiral dicarbamates, a critical factor in asymmetric synthesis .

Biological Activity

Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The compound can be represented as follows:

C17H22N2O4\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This indicates the presence of two carbamate functional groups which are often associated with various biological activities.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzyl halides under basic conditions. Various methods have been reported in literature, including:

  • Direct Alkylation : Utilizing benzyl bromide with tert-butyl carbamate in the presence of a base such as potassium carbonate.
  • Coupling Reactions : Using coupling agents like HATU or DIC to facilitate the formation of the carbamate linkages.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives related to this compound. For instance:

  • A study evaluated the antibacterial efficacy against strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibition zones compared to control agents .
CompoundMicrobial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Anticancer Activity

Research has also highlighted the anticancer potential of similar carbamate compounds. For example, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

  • A notable study reported that certain derivatives inhibited cell growth in breast cancer cell lines with IC50 values in the micromolar range .
Cell LineIC50 Value (µM)
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

Case Study 1: Antimicrobial Screening

In a systematic screening for antimicrobial activity, researchers synthesized various derivatives of this compound and evaluated their effectiveness against resistant bacterial strains. The study concluded that specific modifications to the benzyl group enhanced antibacterial properties significantly .

Case Study 2: Anticancer Evaluation

Another significant study focused on evaluating the anticancer effects of related compounds on human cancer cell lines. The findings suggested that the presence of specific functional groups influenced cytotoxicity and selectivity towards cancer cells over normal cells .

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